3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
CAS No.: 49821-34-3
Cat. No.: VC11500575
Molecular Formula: C17H16O6
Molecular Weight: 316.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49821-34-3 |
|---|---|
| Molecular Formula | C17H16O6 |
| Molecular Weight | 316.30 g/mol |
| IUPAC Name | 3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
| Standard InChI | InChI=1S/C17H16O6/c1-10-8-13(19)16(17(20)23-10)12(18)6-4-11-5-7-14(21-2)15(9-11)22-3/h4-9,19H,1-3H3/b6-4+ |
| Standard InChI Key | GDVXNIUZGNCPOX-GQCTYLIASA-N |
| Isomeric SMILES | CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O |
| SMILES | CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O |
| Canonical SMILES | CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound belongs to the α-pyrone family, characterized by a six-membered lactone ring (2H-pyran-2-one) with a hydroxyl group at position 4, a methyl group at position 6, and an acryloyl side chain at position 3. The acryloyl moiety is further substituted with a 3,4-dimethoxyphenyl group, introducing electron-donating methoxy groups at the meta and para positions of the aromatic ring . The IUPAC name reflects this substitution pattern:
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3-[3-(3,4-Dimethoxyphenyl)acryloyl]: Indicates the acryloyl group bonded to the phenyl ring with methoxy groups at positions 3 and 4.
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4-Hydroxy-6-methyl-2H-pyran-2-one: Denotes the α-pyrone core with hydroxyl and methyl substituents .
Stereoelectronic Features
The planar structure of the α-pyrone ring facilitates π-conjugation with the acryloyl side chain, enhancing electronic delocalization. Intramolecular hydrogen bonding between the 4-hydroxyl group and the carbonyl oxygen of the pyranone ring stabilizes the enol tautomer, as evidenced by downfield-shifted OH proton signals in NMR spectra (δ ~16–18 ppm) .
Synthesis and Reaction Mechanisms
Knoevenagel Condensation
The synthesis follows a two-step protocol:
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Activation of DHA: Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) undergoes enolization in the presence of a base (e.g., piperidine), forming a resonance-stabilized enolate.
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Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde, leading to β-elimination of water and formation of the α,β-unsaturated ketone (chalcone) .
Reaction Conditions:
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Solvent: Chloroform
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Catalyst: Piperidine (0.7 mL per 1.85 g DHA)
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Temperature: Reflux (~61°C)
Yield Optimization:
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Excess aldehyde (2.25 g per 1.85 g DHA) improves conversion.
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Column chromatography (silica gel, ethyl acetate/hexane eluent) purifies the crude product .
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR signals (DMSO-d6, 500 MHz):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| OH (intramolecular H-bond) | 17.5–17.9 | Singlet | - |
| Methine (CH=CO) | 6.25–6.35 | Singlet | - |
| Aromatic protons (3,4-OCH₃) | 7.02–7.67 | Multiplet | 8.2–8.8 |
| Methyl (C6-CH₃) | 2.24–2.28 | Singlet | - |
| Methoxy (OCH₃) | 3.79–3.89 | Singlet | - |
The deshielded OH proton (δ ~17.5 ppm) confirms strong intramolecular hydrogen bonding, while the methine proton (δ ~6.3 ppm) reflects conjugation with the carbonyl group .
Infrared (IR) Spectroscopy
Prominent absorption bands:
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ν(O–H): 3200–3400 cm⁻¹ (broad, H-bonded hydroxyl).
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ν(C=O): 1680–1700 cm⁻¹ (pyranone and acryloyl carbonyls).
Spectral Properties
UV-Vis Absorption
In dimethylformamide (DMF), the compound exhibits a strong absorption band at λₐᵦₛ = 370–390 nm (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the conjugated enone system . Solvatochromic shifts are minimal (<10 nm) due to the nonpolar pyranone core.
Fluorescence Emission
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.34 g/mol |
| Melting Point | 210–215°C (decomposes) |
| Solubility (25°C) | DMSO: >50 mg/mL; Water: <0.1 mg/mL |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
The low aqueous solubility aligns with its hydrophobic aryl and pyranone groups, while the moderate LogP value suggests membrane permeability .
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